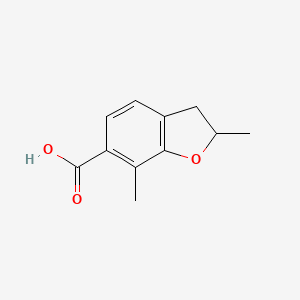
Salicyliden-o-toluylhydrazon
Übersicht
Beschreibung
Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .
Synthesis Analysis
The synthesis of hydrazones, including Salicylidene o-toluic hydrazone, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular weight of Salicylidene o-toluic hydrazone is 254.2839 . It has a complex structure with multiple bonds, including double and aromatic bonds, and contains two six-membered rings .Chemical Reactions Analysis
In the synthesis process, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are monitored using ex situ powder X-ray diffraction and IR-ATR methods .Physical And Chemical Properties Analysis
Salicylidene o-toluic hydrazone has a molecular weight of 254.2839 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Hydrazonen, einschließlich Salicyliden-o-toluylhydrazon, sind bekannt für ihre antibakteriellen Eigenschaften . Es wurde gezeigt, dass sie gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Bacillus subtilus und Escherichia coli wirksam sind . Die antibakterielle Aktivität wird mit Hilfe von Scheibendiffusions- und minimalen Hemmkonzentrations-(MIC)-Methoden bewertet .
Zytotoxische Wirkung
Hydrazonen wurden auf ihre zytotoxische Wirkung untersucht . Sie könnten potenzielle Kandidaten in der Antitumortherapie gegen verschiedene menschliche Krebszellen sein . Beispielsweise zeigten die Verbindungen mit den Codes NH3 und NH5 eine maximale Hemmung und MIC-Antworten .
Antituberkulose-Aktivität
Hydrazonen und ihre Übergangsmetallkomplexe haben eine vielversprechende Antituberkulose-Aktivität gezeigt . Die Antituberkulose-Aktivität wurde gegen den Stamm Mycobacterium tuberculosis H 37 RV (MTCC 200) unter Verwendung der Lowenstein-Jensen-(L. J.) Schrägtechnik bewertet.
Antioxidative Aktivität
Einige Hydrazonen und ihre Metallkomplexe haben eine antioxidative Aktivität gezeigt . Der DPPH-Assay wurde eingesetzt, um die antioxidative Aktivität der synthetisierten Verbindungen zu untersuchen .
Synthese neuer Derivate
Hydrazonen werden aufgrund ihrer einfachen Herstellung und vielseitigen pharmakologischen Vorteile umfassend untersucht . Neue Hydrazone-Derivate von alkyliertem Vanillin-Aldehyd und Salicylaldehyd mit Isonikotinsäurehydrazid wurden synthetisiert .
Übergangsmetallkomplexe
Hydrazonen können mit Metallen wie Co (II), Ni (II), Cu (II) und Zn (II) Übergangsmetallkomplexe bilden . Diese Komplexe wurden mit verschiedenen physikalisch-chemischen (TGA, Pulver-XRD, SEM, EDAX) und spektroskopischen Techniken (FTIR, UV–Vis, NMR, Massenspektrometrie, ESR, Fluoreszenz) charakterisiert .
Wirkmechanismus
Target of Action
The primary targets of Salicylidene o-toluic hydrazone are currently unknown. This compound is a type of hydrazone, a class of compounds known for their broad spectrum of biological activities . .
Mode of Action
As a hydrazone, it may interact with its targets through the formation of covalent bonds, but the exact mechanism remains to be elucidated .
Biochemical Pathways
Hydrazones, in general, have been reported to possess a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Zukünftige Richtungen
The broad spectrum of biological activities of hydrazones has stimulated interest in developing methodologies for their synthesis . Future research may focus on finding a simple and effective approach for their selective preparation . Additionally, the potential biological activities of these compounds against selected human cancer cell lines and bacterial strains may be evaluated .
Biochemische Analyse
Biochemical Properties
Salicylidene o-toluic hydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals such as cobalt, nickel, copper, and zinc. These metal complexes exhibit antimicrobial, antituberculosis, and antioxidant activities . The interaction between Salicylidene o-toluic hydrazone and these metal ions involves coordination through the enolic oxygen atom, azomethine nitrogen atom, phenolic oxygen atom, and oxygen atom of water molecules . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Cellular Effects
Salicylidene o-toluic hydrazone has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxic effects against certain human cancer cell lines, indicating its potential as an anticancer agent . Additionally, Salicylidene o-toluic hydrazone has shown antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger . These effects are mediated through the compound’s ability to disrupt cellular processes and inhibit the growth of pathogenic microorganisms.
Molecular Mechanism
The molecular mechanism of action of Salicylidene o-toluic hydrazone involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the metal complexes of Salicylidene o-toluic hydrazone have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects . Additionally, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species, which contribute to its cytotoxic and antioxidant activities . These molecular interactions are essential for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylidene o-toluic hydrazone have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as pH, temperature, and the presence of metal ions.
Dosage Effects in Animal Models
The effects of Salicylidene o-toluic hydrazone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, Salicylidene o-toluic hydrazone can exhibit toxic or adverse effects, including cytotoxicity and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
Salicylidene o-toluic hydrazone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, including oxidation and reduction reactions, which can influence its biological activity . Additionally, Salicylidene o-toluic hydrazone can affect metabolic flux and metabolite levels, further contributing to its biological effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Salicylidene o-toluic hydrazone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The interaction with transporters and binding proteins can influence the compound’s localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
Salicylidene o-toluic hydrazone exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Salicylidene o-toluic hydrazone has been observed to localize to the mitochondria, where it can influence mitochondrial function and contribute to its cytotoxic effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDKSNZDBMQWIG-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82859-72-1 | |
| Record name | Salicylidene o-toluic hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


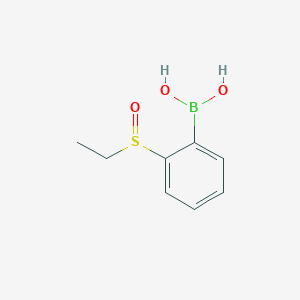
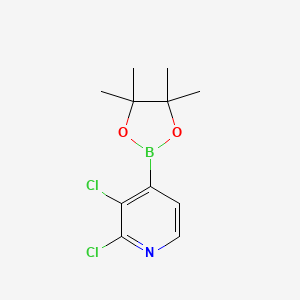



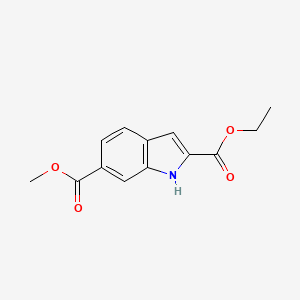

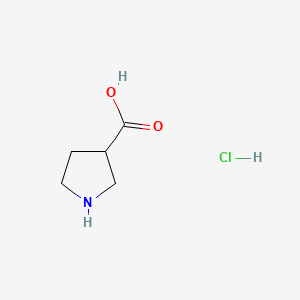


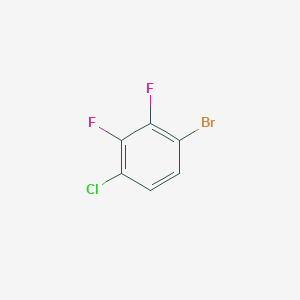
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
